molecular formula C18H14ClNO3 B5183747 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5183747
M. Wt: 327.8 g/mol
InChI Key: QDDVSSFZCIUSJS-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as CMBO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation is that this compound has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of this compound derivatives with improved potency and selectivity for cancer cells. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential use in combination with other cancer therapeutics. Finally, the potential use of this compound in other disease states, such as inflammation and neurodegenerative disorders, should also be explored.

Synthesis Methods

The synthesis of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-chloro-4-methoxybenzaldehyde and 4-methylphenylacetic acid in the presence of a base, followed by cyclization with urea. The resulting product is a white crystalline solid with a melting point of 194-196°C.

Scientific Research Applications

4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell death.

properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-11-3-6-13(7-4-11)17-20-15(18(21)23-17)10-12-5-8-16(22-2)14(19)9-12/h3-10H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDVSSFZCIUSJS-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OC)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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